molecular formula C14H12F5NO2 B598973 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone CAS No. 1198287-09-0

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone

Cat. No. B598973
M. Wt: 321.247
InChI Key: LXHBFJXPZNAZHS-UHFFFAOYSA-N
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Description

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone is a chemical reagent with the CAS Number: 84162-82-3 . It has a molecular weight of 267.28 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)(2,4-difluorophenyl)methanone .


Molecular Structure Analysis

The molecular formula of this compound is C14H15F2NO2 . The InChI code is 1S/C14H15F2NO2/c1-9(18)17-6-4-10(5-7-17)14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7H2,1H3 . The Canonical SMILES representation is CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F .


Chemical Reactions Analysis

This compound is used as a chemical reagent in the synthesis of antiproliferative agents as well as for piperidines displaying 5-HT2 antagonist activity .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research has shown that compounds with structural similarities exhibit unique molecular conformations and intermolecular interactions. For instance, closely related piperazine derivatives demonstrate different intermolecular interactions based on their halobenzoyl substitutions, impacting their three-dimensional structures (Mahesha et al., 2019).

Antimicrobial Activity

Piperazine carboxamides and related derivatives have been synthesized and evaluated for antimicrobial activities. These compounds show moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017).

Crystal Structure Analysis

The crystal structure analysis of trifluoromethyl-substituted compounds reveals insights into their molecular geometry, including dihedral angles and interatomic distances, providing a basis for understanding their chemical behavior and potential applications (Li et al., 2005).

Anti-arrhythmic Activity

Piperidine-based derivatives have been explored for their anti-arrhythmic activity, indicating the potential for developing new therapeutic agents (Abdel‐Aziz et al., 2009).

Neuroleptic Agents

Butyrophenones with piperidine and piperazine moieties have been synthesized and tested for their neuroleptic activities. Some of these compounds show neuroleptic activities comparable to haloperidol, a standard in treating psychosis (Sato et al., 1978).

Safety And Hazards

The compound has the GHS07 pictogram and the signal word is "Warning" . The hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P264, P271, P302+P352, P305+P351+P338, P362, P403+P233, and P501 .

properties

IUPAC Name

1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F5NO2/c15-9-1-2-10(11(16)7-9)12(21)8-3-5-20(6-4-8)13(22)14(17,18)19/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHBFJXPZNAZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=C(C=C(C=C2)F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678102
Record name 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-2,2,2-trifluoroethanone

CAS RN

1198287-09-0
Record name 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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